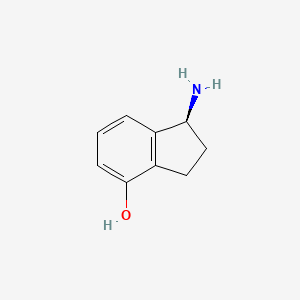

(S)-1-Amino-indan-4-OL

Description

Contextualizing (S)-1-Amino-indan-4-OL within the Indane Chemical Family

This compound belongs to the indane class of organic compounds. The core of these molecules is the indane moiety, which is characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring. solubilityofthings.comcontaminantdb.ca This bicyclic structure provides a rigid framework that is a common feature in many biologically active molecules. eburon-organics.com The indane family and its derivatives, such as aminoindanes, are recognized as important scaffolds in the development of therapeutic agents. eburon-organics.com

Indane itself is a colorless liquid hydrocarbon and a petrochemical that can be found in small amounts in coal tar. ebi.ac.uk The versatility of the indane structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with various applications. eburon-organics.com

Significance of Stereochemistry in the Context of this compound

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is of paramount importance when discussing this compound. The "(S)" designation in its name indicates a specific spatial arrangement, or stereoisomer, at the chiral center of the molecule. This is crucial because different stereoisomers, or enantiomers, of a compound can exhibit markedly different biological activities. cymitquimica.com

The aminoindan structure's rigidity and the presence of a chiral center make it a valuable component in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. cymitquimica.com The distinct biological effects of different enantiomers are well-documented in pharmacology. For instance, the (R)-enantiomer of 1-aminoindan (B1206342) is an active metabolite of the anti-Parkinsonian agent rasagiline. wikipedia.org Similarly, the specific stereochemistry of cis-1-aminoindan-2-ol is a critical component of the HIV protease inhibitor indinavir. nih.govorgsyn.org The ability of enantiopure cis-1-aminoindan-2-ol to act as a resolving agent for racemic acids further underscores the importance of its defined stereochemistry. rsc.org

Overview of Current Academic Research Focus on this compound

Current academic research on this compound and its close relatives is multifaceted. A significant area of investigation involves its synthesis. For example, research has explored the synthesis of its hydrochloride salt, often starting from the resolution of (S)-1-Aminoindan. vulcanchem.com

Furthermore, aminoindane derivatives are being studied for their potential biological activities. researchgate.net The rigid conformational structure of aminoindanes is a key aspect of this research, with studies using computational models to predict their interaction with biological targets like dopamine (B1211576) receptors. nih.gov The development of novel synthetic routes to access enantiomerically pure aminoindan derivatives remains an active area of research, driven by their potential applications in medicinal chemistry. researchgate.net

Table 1: Chemical Properties of Selected Indane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound hydrochloride | 2097073-09-9 | Not specified | Not specified |

| (S)-(+)-1-Aminoindan | 61341-86-4 | C9H11N | 133.19 |

| (±)-1-Aminoindan | 34698-41-4 | C9H11N | 133.19 |

| Indane | 496-11-7 | C9H10 | 118.18 |

| (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 | C9H11NO | 149.19 |

| (R)-(-)-1-Aminoindan | 10277-74-4 | C9H11N | Not specified |

| 4-Aminoindan | 32202-61-2 | Not specified | Not specified |

Data sourced from multiple references. cymitquimica.comsigmaaldrich.comechemi.comnih.govnih.govchemicalbook.comglpbio.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFKPABLUSNUAP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for S 1 Amino Indan 4 Ol

Established Chemical Synthesis Routes for (S)-1-Amino-indan-4-OL

Established methods for synthesizing this compound often rely on classical organic chemistry reactions, including the transformation of functional groups on a pre-existing indane core or constructing the indane system through multi-step sequences.

Strategies Involving Reduction of Nitroindan Derivatives for this compound Precursors

A common strategy for introducing the amino group onto the indane scaffold involves the reduction of a corresponding nitro derivative. This approach typically begins with the nitration of an indanone precursor, followed by reduction of both the ketone and the nitro group.

The synthesis often starts with the electrophilic nitration of indan-1-one. uhmreactiondynamics.org For instance, the nitration of indan-1-one with potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄) yields a mixture of 4-nitroindan-1-one (B1293876) and 6-nitroindan-1-one. uhmreactiondynamics.org Similarly, nitration of substituted indanones, such as 6-bromo-5-methylindan-1-one, using fuming nitric acid and sulfuric acid produces the corresponding nitro-substituted indanones. nih.gov

Once the nitro-substituted indanone is obtained, a two-fold reduction is necessary to yield the target amino alcohol. The nitro group is reduced to an amine, and the ketone is reduced to a hydroxyl group. A variety of reducing agents can be employed for this transformation. The resulting aminoindanol (B8576300) is racemic and requires further resolution to isolate the desired (S)-enantiomer.

Table 1: Example of a Synthesis Route via Nitroindan Precursor

| Step | Reaction | Reagents | Product | Reference |

| 1 | Nitration | KNO₃ / H₂SO₄ | 4-Nitroindan-1-one | uhmreactiondynamics.org |

| 2 | Reduction | Various reducing agents | rac-1-Amino-indan-4-ol | - |

Multi-step Total Synthesis Approaches for this compound

Total synthesis provides an alternative pathway, constructing the chiral aminoindanol from acyclic precursors. These routes offer the advantage of establishing stereocenters early in the synthesis.

One such approach begins with (E)-cinnamate ethyl ester. mdpi.comresearchgate.net The key steps in this synthesis involve:

Sharpless Asymmetric Dihydroxylation : This reaction introduces two hydroxyl groups across the double bond with high enantioselectivity, forming a diol with 99% enantiomeric excess (ee). mdpi.comresearchgate.net

Mitsunobu Reaction : The benzylic alcohol is selectively substituted with an azide (B81097) group (HN₃), proceeding with an inversion of configuration. mdpi.com

Intramolecular Friedel-Crafts Acylation : After several functional group manipulations, the molecule is cyclized to form the indanone ring system. mdpi.com

Reduction and Deprotection : The final steps involve the reduction of the azide to an amine and deprotection to yield the final (1S,2R)-cis-1-amino-2-indanol. mdpi.com While this synthesis focuses on the 2-ol isomer, similar principles can be applied to synthesize the 4-ol target.

Another total synthesis strategy uses D-phenylalanine as a chiral starting material. mdpi.com This method leverages the inherent chirality of the amino acid to control the stereochemistry of the final product. The synthesis involves converting D-phenylalanine into an optically pure hydroxylated compound, followed by protection and Friedel-Crafts acylation to form the cyclic indanone structure without losing chiral information. mdpi.com

Enantioselective Synthesis of this compound

Achieving high enantiopurity is critical, and several methods have been developed specifically for the enantioselective synthesis of this compound and related compounds. These can be broadly categorized into asymmetric catalysis and chiral resolution.

Development and Application of Asymmetric Catalytic Methods for this compound Production

Asymmetric catalysis aims to directly produce the desired enantiomer, avoiding the need to separate a racemic mixture and thus improving atom economy.

Asymmetric Hydrogenation : Chiral bis(phosphine)rhodium complexes are examples of catalysts used for asymmetric hydrogenation, a process that can convert a prochiral ketone or imine into a chiral alcohol or amine with high enantioselectivity. nih.gov

Asymmetric Epoxidation and Ring Opening : The Jacobsen-Katsuki epoxidation allows for the highly enantioselective synthesis of chiral epoxides from unfunctionalized olefins like indene (B144670). nih.gov Using a chiral (salen)Mn(III)Cl catalyst, indene can be converted to optically active indene oxide with good yield and enantiomeric excess. nih.govorgsyn.org Subsequent regioselective opening of the epoxide with an amine source can lead to the desired amino alcohol. A Ritter-type reaction on the chiral epoxide, using fuming sulfuric acid and acetonitrile, followed by hydrolysis, is a direct and economical route to the corresponding cis-amino alcohol. mdpi.comorgsyn.org

Asymmetric Brønsted Acid Catalysis : Chiral phosphoric acids and N-triflyl phosphoramides, derived from BINOL, have been used to catalyze asymmetric reactions, such as the iminium ion cyclization of 2-alkenylbenzaldimines to form 1-aminoindenes with high enantioselectivity. rsc.orgrsc.org These methods provide a direct route to chiral indane scaffolds.

Table 2: Asymmetric Catalytic Methods

| Method | Catalyst Type | Substrate Example | Key Feature | Reference |

| Asymmetric Epoxidation | (S,S)-(salen)Mn(III)Cl | Indene | Forms enantioenriched indene oxide | nih.govorgsyn.org |

| Asymmetric Cyclization | Chiral N-triflyl phosphoramide | 2-Alkenylbenzaldimine | Direct formation of enantiopure 1-aminoindenes | rsc.org |

| Asymmetric Allylation | Chiral Brønsted Acid (e.g., BINOL-derived) | 2-Bromoaryl ketone | Access to optically active 1-alkyl-indan-1-ols | acs.org |

Chiral Resolution Techniques for Racemic Precursors to this compound

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. libretexts.org This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means like fractional crystallization. wikipedia.orglibretexts.org

For racemic aminoindanes, chiral carboxylic acids are common resolving agents. libretexts.org

Diastereomeric Salt Crystallization : L-tartaric acid is a frequently used resolving agent. orgsyn.orglibretexts.orglibretexts.org When a racemic mixture of an aminoindanol precursor is treated with L-tartaric acid, two diastereomeric salts are formed. Due to their different physical properties, such as solubility, one diastereomer can be selectively crystallized from the solution. orgsyn.orgwikipedia.org The pure enantiomer is then recovered by treating the separated salt with a base. wikipedia.orglibretexts.org Other chiral acids like (-)-mandelic acid and (+)-camphor-10-sulfonic acid are also employed for resolving racemic bases. libretexts.orglibretexts.org A patent describes the use of N-acetyl-L-glutamic acid to resolve (R,S)-1-aminoindan, where the salt with the (R)-enantiomer crystallizes preferentially, leaving the (S)-enantiomer enriched in the mother liquor. epo.org

Enzymatic Resolution : Biocatalysis offers a highly selective alternative for chiral resolution. Lipases, such as Lipase (B570770) PS 30 or Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comgoogle.com For example, enzymatic acylation of racemic trans-1-azido-2-indanol with lipase PS 30 yields the unreactive (1S,2S)-alcohol and the acylated (1R,2R)-enantiomer, both with high enantiomeric excess (>96% ee). mdpi.comnih.gov

Table 3: Common Chiral Resolving Agents for Aminoindanes

| Resolving Agent | Method | Key Principle | Reference |

| L-Tartaric Acid | Diastereomeric Salt Crystallization | Forms diastereomeric salts with different solubilities | orgsyn.orglibretexts.org |

| N-Acetyl-L-glutamic acid | Diastereomeric Salt Crystallization | Preferential crystallization of one diastereomeric salt | epo.org |

| Lipase (e.g., PS 30, CAL-B) | Kinetic Resolution | Enantioselective acylation of one enantiomer | mdpi.comgoogle.com |

Emerging Synthetic Approaches for this compound

Research continues to seek more efficient, sustainable, and direct routes to chiral amines. Emerging approaches often leverage biocatalysis and novel catalytic systems.

One of the most promising emerging methods is the direct asymmetric reductive amination of a prochiral ketone. google.comgoogle.com This approach converts a 4-substituted-1-indanone directly into the desired (S)-1-aminoindan derivative in a single step.

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. By using a chiral transaminase, the reaction can be made highly enantioselective. This method is a key part of "Route C" described in patents for producing 4-substituted-1-aminoindanes. google.comgoogle.comgoogle.com The process is attractive due to its high selectivity and environmentally benign reaction conditions.

Amine Dehydrogenases (AmDHs) : Similar to transaminases, amine dehydrogenases can also be used for the asymmetric reductive amination of ketones. This biocatalytic route (termed "Route D") provides another direct pathway to the chiral amine. google.comgoogle.com

These biocatalytic methods represent a significant advancement over classical routes, offering the potential for more sustainable and efficient manufacturing processes for this compound and related structures.

Exploration of Biocatalytic Pathways for this compound Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. For the synthesis of this compound, two primary biocatalytic strategies are particularly relevant: the asymmetric synthesis from a prochiral ketone using transaminases and the kinetic resolution of a racemic amine using lipases.

Asymmetric Synthesis via Transaminases

The most direct biocatalytic route to this compound is the asymmetric amination of a prochiral precursor, 4-hydroxy-1-indanone (B1297909), using an (S)-selective ω-transaminase (ω-TA). Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. ajpamc.commbl.or.kr This reaction is highly stereoselective, capable of producing the desired amine with exceptional enantiomeric purity. ajpamc.commbl.or.kr

The general mechanism involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which accepts the amino group from the donor to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and yielding the chiral amine product. mbl.or.kr Research on analogous compounds, such as the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone, has demonstrated the industrial viability of this approach. ajpamc.comgoogle.comgoogle.com In these processes, transaminases have achieved high conversions and enantiomeric excesses (ee) exceeding 99%. ajpamc.com

Key parameters for a successful transaminase-mediated synthesis of this compound from 4-hydroxy-1-indanone would include the selection of a highly selective (S)-transaminase, optimization of the amine donor, and removal of the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine) to drive the reaction equilibrium towards product formation. acs.org

Interactive Table: Transaminase Performance in the Synthesis of Analogous (S)-Aminoindanes Data based on the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone.

| Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Source(s) |

| Transaminase | Isopropylamine | >95 | >99 | ajpamc.com |

| Transaminase | L-Alanine | High | >99 | google.com |

| ATA-426 | Isopropylamine | High | >99 | acs.org |

Kinetic Resolution via Lipases

An alternative biocatalytic pathway is the kinetic resolution of a racemic mixture of 1-amino-indan-4-ol. This method relies on an enzyme, typically a lipase, that selectively acylates one enantiomer of the amine at a faster rate than the other. mdpi.comthieme-connect.com Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a widely used and effective catalyst for this purpose. thieme-connect.comresearchgate.netgoogle.com

In a typical resolution process, the racemic amine is treated with an acyl donor, such as ethyl acetate, in the presence of the lipase. The enzyme selectively catalyzes the N-acetylation of the (R)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated. While the maximum theoretical yield for the desired enantiomer is 50%, this method is highly effective at achieving excellent enantiomeric purity for both compounds. thieme-connect.comnih.gov Continuous-flow reactor systems have been shown to enhance the efficiency of this process compared to batch reactions. thieme-connect.comresearchgate.net

Interactive Table: Lipase-Catalyzed Kinetic Resolution of Analogous Aminoindanols Data based on the resolution of (±)-cis-1-amino-2-indanol.

| Biocatalyst | Acyl Donor | Unreacted (S)-Amine Yield (%) | Unreacted (S)-Amine ee (%) | Source(s) |

| Novozym 435 (CAL-B) | Ethyl Acetate | ~50 | >99 | thieme-connect.com |

| Lipase PS (Amano) | Isopropenyl Acetate | 48 | 99 | mdpi.com |

Novel Functionalization and Rearrangement Strategies for this compound

Modern organic synthesis leverages powerful rearrangement and functionalization reactions to construct complex molecular architectures like this compound from simpler starting materials.

Overman Rearrangement

The Overman rearrangement is a robust and reliable method for converting allylic alcohols into allylic amines, making it a key strategy for introducing the amine functionality with stereochemical control. organic-chemistry.orgwikipedia.org The reaction is a thermal or metal-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. wikipedia.org

To apply this to this compound synthesis, a suitable allylic alcohol precursor would first react with trichloroacetonitrile (B146778) to form the trichloroacetimidate. Subsequent heating or catalysis (often with Pd(II) or Hg(II) salts) induces the rearrangement, which proceeds through a well-defined, chair-like transition state. organic-chemistry.org This process cleanly transposes the alcohol and nitrogen functionalities with high fidelity, making it a valuable tool in total synthesis. numberanalytics.comrsc.org The resulting trichloroacetamide (B1219227) is then hydrolyzed to yield the target primary amine.

Semipinacol and Other Rearrangements

More recent and novel strategies involve cascade reactions incorporating rearrangements. For instance, gold-catalyzed reactions of propargylic alcohols can trigger a cascade involving a semipinacol rearrangement to generate 1-aminoindane structures. rsc.org In such a sequence, a gold carbene intermediate could undergo a 1,2-migration (semipinacol rearrangement) to form a key intermediate that subsequently cyclizes to build the indane framework. rsc.org Other approaches have utilized rhodium-catalyzed denitrogenative rearrangements of specific triazolyl alkanols to access functionalized enamines, which can be precursors to aminoindane systems. researchgate.net

Advanced Functionalization Methods

The direct functionalization of C-H bonds and catalytic carboamination reactions represent the cutting edge of synthetic chemistry and are applicable to the construction of the this compound scaffold. Asymmetric palladium-catalyzed carboamination reactions, for example, can couple 2-allylphenyl triflates with various amines to directly form enantioenriched 2-aminoindanes. nih.gov This method involves an intermolecular anti-aminopalladation of an arylpalladium alkene complex. nih.gov Similarly, scandium-catalyzed enantioselective [3+2] cycloadditions between aromatic aldimines and styrenes have been developed to synthesize multisubstituted chiral 1-aminoindanes through ortho-C(sp²)-H activation. mdpi.com These advanced methods provide direct, atom-economical routes to highly functionalized indane core structures.

Stereochemical Investigations of S 1 Amino Indan 4 Ol

Determination of Absolute Configuration for (S)-1-Amino-indan-4-OL

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups around a stereocenter. For this compound, the "(S)" designation is determined using the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked based on atomic number. studysmarter.co.uklibretexts.org The absolute configuration of this and related aminoindan derivatives has been unequivocally established through various analytical techniques.

X-ray Crystallography: This powerful technique provides a definitive three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, the precise spatial coordinates of each atom can be determined, thus confirming the absolute configuration. libretexts.orgsci-hub.sespringernature.com For instance, studies on analogous indanol derivatives have shown that the (S)-configuration corresponds to a pseudoequatorial positioning of the substituent in the most stable conformer. The analysis of single crystals of derivatives of this compound can provide indisputable proof of its absolute stereochemistry. rsc.orgbiorxiv.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgru.nl This technique is particularly useful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum of this compound can be compared with theoretical spectra generated through quantum chemical calculations. acs.org A strong correlation between the experimental and calculated spectra for the (S)-enantiomer confirms its absolute configuration. researchmap.jp Studies on related compounds like (R)-1-aminoindan have successfully utilized VCD to correlate the sign of specific vibrational bands with the absolute configuration. acs.org

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. (S)-1-Amino-indan is known to be dextrorotatory, exhibiting a positive optical rotation. sigmaaldrich.comsigmaaldrich.comchemicalbook.com While optical rotation can confirm the identity of an enantiomer when compared to a known standard, it is not an absolute method for determining configuration on its own.

Conformational Analysis of this compound in Different States

Gas Phase: In the gas phase, where intermolecular interactions are minimized, the intrinsic conformational preferences of the molecule can be studied. Techniques like chirped-excitation Fourier-transform microwave spectroscopy, combined with computational methods, have been used to characterize the conformational landscape of 1-aminoindane. researchgate.net These studies have revealed the presence of multiple stable conformers, differing in the puckering of the cyclopentane (B165970) ring and the orientation of the amino group. researchgate.netaip.org For 1-aminoindane, conformers with the amino group in a pseudo-equatorial position are generally found to be more stable. acs.orgnih.gov

Solution State (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. organicchemistrydata.org By analyzing various NMR parameters, such as coupling constants and Nuclear Overhauser Effects (NOEs), the relative orientation of different parts of the molecule can be deduced. unifi.it For aminoindanes, NMR studies can provide insights into the puckering of the five-membered ring and the preferred rotameric states of the amino group. researchgate.netnih.gov

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers. mdpi.comacs.org These computational models can predict the relative energies and populations of different conformers of this compound. For the related (R)-1-aminoindan, computational studies have identified six stable conformers, arising from two ring puckering modes and three possible rotations of the amino group. acs.orgnih.gov These theoretical predictions can be corroborated with experimental data from spectroscopic techniques.

| Conformer | Ring Puckering | Amino Group Orientation | Relative Stability |

| Conformer 1 | Pseudo-equatorial | Rotamer A | Most Stable |

| Conformer 2 | Pseudo-equatorial | Rotamer B | Intermediate |

| Conformer 3 | Pseudo-equatorial | Rotamer C | Intermediate |

| Conformer 4 | Pseudo-axial | Rotamer A | Less Stable |

| Conformer 5 | Pseudo-axial | Rotamer B | Less Stable |

| Conformer 6 | Pseudo-axial | Rotamer C | Least Stable |

This is a generalized table based on findings for related aminoindanes. Specific data for this compound would require dedicated computational studies.

Methods for Assessing Enantiomeric Purity of this compound

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the relative amounts of the two enantiomers in a chiral sample. High enantiomeric purity is often crucial for the desired efficacy and safety of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scas.co.jpsigmaaldrich.com For aminoindanes, polysaccharide-based chiral columns, such as Chiralpak AD-H, have been successfully used to assess enantiomeric purity. google.comepo.org A typical method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system, with the enantiomers being detected by a UV detector. nih.gov

| Parameter | Value |

| Column Type | Chiralpak AD-H (or similar polysaccharide-based column) google.comepo.org |

| Mobile Phase | Mixture of hexane, ethanol, and a basic modifier (e.g., diethylamine (B46881) or butylamine) google.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min google.com |

| Detection | UV at a wavelength where the compound absorbs (e.g., 265 nm) google.com |

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful separation technique that can be adapted for chiral analysis. nih.govsciex.com In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. researchgate.net This method offers advantages such as high efficiency, short analysis times, and low sample consumption.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The enantiomeric purity of amines can also be determined by NMR spectroscopy using chiral solvating agents. rsc.org The CSA forms diastereomeric complexes with the two enantiomers, which can result in separate, distinguishable signals in the NMR spectrum. researchgate.net The ratio of the integrals of these signals corresponds to the ratio of the enantiomers in the sample.

Derivatization Strategies for S 1 Amino Indan 4 Ol

Transformations of the Amino Group in (S)-1-Amino-indan-4-ol

The primary amino group at the C1 position is a key site for derivatization due to its nucleophilicity. Common transformations include acylation, sulfonylation, alkylation, and reductive amination, which allow for the introduction of a wide variety of functional groups.

Acylation and sulfonylation of the primary amine on the indane scaffold are fundamental transformations. These reactions typically proceed readily with acyl halides, anhydrides, or sulfonyl chlorides, often in the presence of a base, to yield stable amide and sulfonamide derivatives, respectively.

While specific examples for the this compound isomer are not extensively detailed in the surveyed literature, the reactivity is well-exemplified by the closely related and widely studied cis-1-amino-2-indanol. For instance, the acylation of the amino group is a common strategy, sometimes used as a protection step or to form a chiral auxiliary. mdpi.commdpi.com In one study, the amine of cis-1-amino-2-indanol was acylated with benzoyl chloride in dichloromethane (B109758) with a base to produce trans-N-benzamido-2-indanol in 92% yield. Another approach involved the enzymatic acylation of N-Cbz protected cis-1-amino-2-indanol, demonstrating the feasibility of selective acylation. mdpi.com

Sulfonylation is similarly effective. The reaction of commercially available (1R,2S)-cis-aminoindan-2-ol with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of DMAP afforded the corresponding chiral sulfonamide in high yields (85–92%). nih.gov These sulfonamides are valuable as they can be further functionalized, for example, by acylation of the remaining hydroxyl group to create ester derivatives used in stereoselective aldol (B89426) reactions. nih.gov These examples underscore the high reactivity of the amino group on the indane core towards acylation and sulfonylation, a reactivity that is directly applicable to this compound.

Table 1: Representative Acylation and Sulfonylation Reactions on Amino-indanol Scaffolds

| Starting Material | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| trans-1-Amino-2-indanol | Benzoyl chloride, NaOH | Amide | 92% |

Direct alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. A more controlled and widely used method for introducing alkyl groups is reductive amination. libretexts.org This process involves the initial formation of an imine or enamine between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org

This strategy has been applied to aminoindanol (B8576300) derivatives to create N-alkylated products, which are valuable as ligands for catalysts. For example, various N-alkylated cis-aminoindanols have been prepared via reductive amination with corresponding aldehydes, which were then used to synthesize B-methyl oxazaborolidine catalysts for asymmetric ketone reductions. nih.gov The synthesis of the important pharmaceutical Ozanimod, which features a chiral aminoindane core, has involved reductive amination steps in some synthetic routes. chemistryviews.orgcjph.com.cn For instance, a key intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is synthesized via a process involving the formation of an imine with a chiral auxiliary, followed by diastereoselective reduction. acs.orgwipo.int

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.

Table 2: Reductive Amination Approaches for Aminoindane Synthesis

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Phenyl-2-propanone | Ammonia | H₂, Nickel catalyst | Amphetamine | libretexts.org |

| 4-Cyano-1-indanone | (S)-2-methylpropane-2-sulfinamide | Sodium borohydride | (S)-N-sulfinyl-4-cyano-1-aminoindane | google.com |

Acylation and Sulfonylation Reactions

Modifications of the Hydroxyl Group in this compound

The secondary hydroxyl group at the C4 position provides another avenue for derivatization, enabling the synthesis of esters and ethers, or undergoing oxidation and reduction reactions.

The hydroxyl group of this compound can be converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This esterification can be catalyzed by acids or promoted by coupling agents. In many synthetic strategies involving amino alcohols, the amino group is first protected (e.g., as a carbamate (B1207046) or amide) before derivatizing the hydroxyl group to prevent competing reactions.

Enzymatic and chemical acylation of the hydroxyl group in the related cis-1-amino-2-indanol system has been thoroughly investigated, often in the context of kinetic resolution. mdpi.com For example, after protecting the amino group as a carbamate, the racemic alcohol was subjected to enzymatic acylation, where one enantiomer was selectively acylated, allowing for separation. mdpi.com In another example, after forming a sulfonamide at the amino group of (1R,2S)-cis-aminoindan-2-ol, the remaining hydroxyl group was acylated with propionyl chloride to afford the corresponding ester in 91% yield. nih.gov

Etherification, the formation of an ether from the hydroxyl group, can be achieved via methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. The hydroxyl group can also be silylated to form silyl (B83357) ethers, a common strategy for protecting alcohol functionalities during other chemical transformations. beilstein-journals.orgnih.gov

The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 1-amino-indan-4-one. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese-based reagents. tubitak.gov.tr The oxidation of the hydroxyl group in the related 1-indanol (B147123) to 1-indanone (B140024) is a well-established reaction.

Conversely, while the hydroxyl group in this compound is already in a reduced state, its precursor, 1-amino-indan-4-one, can be synthesized and then stereoselectively reduced to generate the desired (S)-alcohol. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For related amino-indanone systems, this reduction is often achieved with hydride reagents like sodium borohydride or through catalytic hydrogenation. The stereochemical outcome of this reduction is critical and can be controlled by using chiral catalysts or auxiliaries, as demonstrated in syntheses of related aminoindanol structures. mdpi.comnih.gov

Esterification and Etherification Reactions

Regioselective Derivatization at the Indane Core of this compound

The aromatic ring of the indane core is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these substitutions is governed by the electronic effects of the existing substituents: the amino (or a derivatized amino) group and the hydroxyl group. libretexts.org

Both the hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho-, para-directing groups. lkouniv.ac.in In the case of this compound, the hydroxyl group is at position 4. The amino group is on the five-membered ring, but its influence extends to the aromatic ring. The combined directing effects of these two groups will determine the position of electrophilic attack. The hydroxyl group strongly directs incoming electrophiles to its ortho positions (C5 and C3, though C3 is part of the aliphatic ring) and its para position (C7). The amino group also activates the ring. The interplay between these two activating groups dictates the final substitution pattern, which can often lead to a mixture of products unless conditions are carefully controlled. libretexts.org

For related aminoindanols, electrophilic substitution has been shown to occur preferentially at specific positions. For instance, in cis-1-amino-2-indanol derivatives where the amine is protected as a carbamate, electrophilic reactions like bromination and nitration have been reported to lead mainly to substitution at the C6 position. researchgate.net This suggests that the electronic and steric environment strongly favors substitution at this site, which is para to the fused cyclopentyl ring system and meta to the hydroxyl group's position in the 4-OL analogue. Therefore, for this compound, electrophilic substitution would be predicted to occur primarily at positions 5 and 7, which are ortho and para to the strongly activating hydroxyl group, respectively. lkouniv.ac.in

Applications of S 1 Amino Indan 4 Ol As a Chiral Building Block

Utilization of (S)-1-Amino-indan-4-OL in Asymmetric Organic Synthesis

Asymmetric organic synthesis aims to create chiral molecules in an enantiomerically pure form, a critical requirement in the pharmaceutical and agrochemical industries. nih.gov Chiral building blocks like this compound are fundamental to this endeavor, providing a pre-existing stereocenter that can influence the stereochemical outcome of a reaction. nih.gov

Role in the Diastereoselective Construction of Complex Molecular Architectures

The defined stereochemistry of this compound is instrumental in diastereoselective reactions, where one diastereomer of a product is preferentially formed over others. By incorporating this chiral building block into a larger molecule, chemists can direct subsequent reactions to occur from a less sterically hindered face, thereby controlling the formation of new stereocenters relative to the one in the indanol ring. This principle is crucial in the synthesis of complex natural products and pharmaceutical agents where multiple stereocenters must be correctly established.

For instance, the related cis-1-aminoindan-2-ol has been effectively used in diastereoselective Diels-Alder reactions. nih.gov When this amino alcohol is converted into an oxazolidinone auxiliary and then acylated, it can direct the cycloaddition of dienes, leading to the formation of cyclic products with high diastereoselectivity. nih.gov This approach highlights how the rigid conformation of the indane skeleton can effectively shield one face of the molecule, guiding the approach of the reacting partner.

Application as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a temporary attachment to a substrate that directs a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. du.ac.in this compound and its derivatives are well-suited for this role due to their rigid structure and the presence of functional groups that allow for easy attachment and removal.

Derivatives of similar aminoindanols, such as cis-1-aminoindan-2-ol, have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations, including:

Aldol (B89426) Reactions: Directing the formation of specific syn- or anti-aldol products. nih.gov

Alkylations: Controlling the stereoselective addition of alkyl groups to enolates. nih.gov

Diels-Alder Reactions: Influencing the stereochemical outcome of cycloaddition reactions. nih.govsfu.ca

The effectiveness of these auxiliaries stems from their ability to create a sterically biased environment around the reaction center, forcing the incoming reagent to attack from a specific direction. For example, oxazolidinones derived from aminoindanols have demonstrated high levels of diastereoselectivity (>99:1) in asymmetric alkylations and aldol reactions. nih.govnih.gov

Design and Synthesis of Chiral Ligands and Catalysts Derived from this compound Scaffolds

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid framework of this compound provides an excellent starting point for creating novel catalytic systems.

Development of Metal-Based Chiral Ligands Utilizing this compound

The amino and hydroxyl groups of this compound can coordinate to metal centers, forming chiral metal complexes that can catalyze a wide range of asymmetric reactions. The fixed spatial relationship between these two groups, dictated by the indane ring, creates a well-defined chiral pocket around the metal.

Research has shown that chiral amino alcohols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, a process that produces chiral secondary alcohols. dicp.ac.cn While much of the focus has been on 1,2-amino alcohols, the 1,4-amino alcohol structural feature present in compounds like this compound has also been explored. dicp.ac.cn For example, new chiral amino alcohol ligands have been synthesized and shown to be efficient in the Ru-catalyzed asymmetric transfer hydrogenation of various aromatic alkyl ketones, achieving good to excellent conversions (71–100%) and moderate to good enantioselectivities (67–95% ee). dicp.ac.cn

| Ligand Type | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1,4-Amino alcohol | Ru-catalyzed asymmetric transfer hydrogenation | 71-100 | 67-95 |

| cis-1-Aminoindan-2-ol based | Ru-catalyzed asymmetric transfer hydrogenation | Good to Excellent | Good to Excellent |

Table 1: Performance of Amino Alcohol-Based Ligands in Asymmetric Catalysis dicp.ac.cn

Exploration of Organocatalytic Systems Incorporating this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org The chiral amine functionality of this compound makes it a candidate for use in organocatalytic systems. Primary and secondary amines are known to activate substrates through the formation of enamines or iminium ions, facilitating a variety of asymmetric transformations. rsc.org

While direct applications of this compound in organocatalysis are still an emerging area of research, the broader class of chiral amines and amino alcohols has seen extensive use. mdpi.com For example, chiral primary amino amides have been used as organocatalysts in aldol reactions, Strecker reactions, and Michael additions. mdpi.com The development of organocatalysts derived from the this compound scaffold could offer new possibilities for stereoselective synthesis.

This compound as an Intermediate in Synthetic Pathways

Beyond its direct use as a chiral building block or ligand precursor, this compound also serves as a key intermediate in the synthesis of more complex molecules. Its pre-defined stereochemistry and functional groups allow for further chemical modifications, leading to the construction of elaborate molecular targets.

For example, the related (1S,2R)-1-aminoindan-2-ol is a key component in the synthesis of the HIV protease inhibitor, Indinavir. orgsyn.org The synthesis of such complex pharmaceutical compounds often involves multi-step sequences where chiral intermediates like aminoindanols are crucial for establishing the correct stereochemistry early in the synthetic route. The ability to prepare such intermediates in high enantiomeric purity is therefore of significant importance. mdpi.com

Precursor in the Synthesis of Substituted Indane Derivatives

The synthesis of enantiomerically pure substituted indane derivatives is a key challenge in organic synthesis. The strategic introduction of functional groups onto the indane core, while controlling the stereochemistry at the C1-position, is crucial for building complex molecules. A prominent example of a synthetically important substituted indane derivative is (S)-4-cyano-1-aminoindane, a key intermediate for the active pharmaceutical ingredient (API) Ozanimod. researchgate.netnih.govacs.org

Research has led to the development of novel chemoenzymatic routes to access this chiral building block with high enantiomeric purity. One such scalable approach begins with naphthalene (B1677914), an accessible and economically viable petrochemical feedstock. researchgate.netnih.govacs.org The synthesis transforms naphthalene into 4-carboxy-indanone over four steps. The crucial step for introducing the required chirality is the conversion of this 4-carboxy-indanone into (S)-4-cyano-1-aminoindane. researchgate.netnih.gov

The process involves a chemical reductive amination of the 4-carboxy-indanone, followed by a lipase-catalyzed resolution. This biocatalytic step is highly efficient, yielding the desired (S)-4-cyano-1-aminoindane with an excellent enantiomeric excess (ee) of 99%. nih.govacs.org Alternative biocatalytic methods, such as the use of transaminases, have also been explored to perform the direct asymmetric reductive amination of the indanone substrate. google.com

| Step | Starting Material | Transformation | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Naphthalene | Birch Reduction, Isomerization, Oxidative Cleavage, Friedel-Crafts Acylation | - | 4-Carboxy-indanone |

| 2 | 4-Carboxy-indanone | Reductive Amination & Lipase-Catalyzed Resolution | Lipase (B570770), Transaminase | (S)-4-cyano-1-aminoindane |

Integration into Methodologies for Active Pharmaceutical Ingredients

Chiral building blocks like (S)-4-cyano-1-aminoindane are fundamental to the synthesis of complex APIs. The enantiopurity of these intermediates is critical, as only a single stereoisomer of a drug often confers the desired therapeutic effect. chemistryviews.org

The primary application of (S)-4-cyano-1-aminoindane is as a key intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used for treating relapsing multiple sclerosis. chemistryviews.orgcjph.com.cn The scaffold of Ozanimod is (S)-1-amino-4-(1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene. cjph.com.cn

The integration of this chiral aminoindane building block early in the synthesis is an economically attractive and technically feasible strategy for the large-scale manufacture of the drug. researchgate.netgoogle.com

| Intermediate Name | Role in Synthesis |

|---|---|

| 4-Cyano-2,3-dihydro-1H-inden-1-one | Core starting structure for building the indane moiety |

| (S)-4-cyano-1-aminoindane | Chiral building block providing the correct stereochemistry |

| 3-Cyano-4-isopropoxybenzoic acid | Precursor for the oxadiazole ring and side chain |

Theoretical and Computational Studies on S 1 Amino Indan 4 Ol

Quantum Chemical Calculations for Elucidating the Electronic Structure of (S)-1-Amino-indan-4-OL

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, such as its stability, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for predicting the properties of organic molecules. For aminoindane derivatives, DFT methods like B3LYP and B3PW91, often paired with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. d-nb.info While specific studies solely on this compound are not prevalent in the search results, the methodology is well-established for analogous structures like substituted indans and amino acids. nih.govniscpr.res.in

These calculations provide the equilibrium structure by minimizing the energy of the system. Key outputs include bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. For example, a related aminoindane derivative was found to have a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

Table 1: Representative Data from DFT Calculations on Aminoindane Analogs This table is illustrative, based on typical data obtained for similar molecules, as specific values for this compound were not found in the search results.

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | B3LYP/6-311G++(d,p) | Provides the most stable 3D structure. d-nb.info |

| HOMO Energy | B3LYP/6-311G++(d,p) | Indicates the ability to donate electrons. |

| LUMO Energy | B3LYP/6-311G++(d,p) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | B3LYP/6-311G++(d,p) | Correlates with chemical stability and reactivity. |

| Mulliken Charges | B3LYP/6-311G++(d,p) | Describes the electron distribution across the molecule. bohrium.com |

Ab initio calculations, which are based on first principles without empirical data, are vital for exploring the conformational landscape of flexible molecules. The five-membered ring of the indane core is not flat and can adopt different puckered conformations. nih.gov For the related (R)-1-aminoindan, quantum chemical calculations have identified six stable conformers, arising from both the ring puckering and the rotation of the amino group. nih.gov

These studies reveal that conformers where the substituent is in a pseudo-equatorial position are generally more stable and thus more populated than those in a pseudo-axial position. nih.gov The relative energies of these conformers are calculated to determine their Boltzmann population at a given temperature, which is crucial for interpreting experimental spectra and understanding the molecule's behavior in solution. Computational methods used for these analyses include both DFT and ab initio (like MP2) approaches. researchgate.net

Density Functional Theory (DFT) Studies on this compound

Molecular Modeling of this compound Reactivity and Selectivity

Molecular modeling extends beyond static structures to simulate how this compound and its derivatives behave in chemical reactions, particularly in the context of catalysis.

The key to understanding catalysis is the transition state (TS), the highest energy point on a reaction pathway. beilstein-journals.org Computational modeling is an invaluable tool for locating and characterizing the structure and energy of transition states, which are transient and cannot be observed directly. libretexts.orgnih.gov

For catalysts derived from aminoindanols, computational studies have been instrumental in explaining the origins of enantioselectivity. csic.esbeilstein-journals.org For instance, in a Friedel-Crafts alkylation reaction catalyzed by an aminoindanol-derived thiourea, DFT calculations elucidated the crucial role of the hydroxyl group. csic.es The calculations showed that the hydroxyl group participates in hydrogen bonding, stabilizing the transition state that leads to the major enantiomer. csic.es By comparing the energies of the different possible transition states, researchers can predict the stereochemical outcome of a reaction, which aligns with and explains experimental results. csic.esresearchgate.net

Computational chemistry enables the rational, in silico design of new molecules with improved properties, saving significant time and resources compared to traditional trial-and-error synthesis. acs.org By starting with the scaffold of this compound, researchers can computationally introduce various functional groups and predict their effects on catalytic activity or selectivity. researchgate.net

For example, modeling can predict how structural modifications would alter the steric and electronic environment of the catalytic site. In the development of bifunctional organocatalysts, computational evidence has confirmed that a hydrogen-bonding interaction between the catalyst's hydroxyl group and the substrate's nitro group was key to the reaction mechanism. researchgate.net This understanding allows for the targeted design of more efficient catalysts. By cyclizing parts of a catalyst to reduce its conformational freedom, for instance, the entropic penalty of hydrogen bonding can be lowered, leading to more effective catalysis with lower catalyst loadings. acs.org This predictive power is a cornerstone of modern catalyst development. acs.org

Future Research Directions for S 1 Amino Indan 4 Ol

Expanding the Scope of Asymmetric Transformations Mediated by (S)-1-Amino-indan-4-OL

The development of novel chiral catalysts and auxiliaries is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. chiralpedia.com The structure of this compound is particularly well-suited for derivatization into new catalytic entities. Future research could focus on leveraging its distinct functional groups to mediate a wide array of asymmetric reactions.

The primary amine at the C1 position can be readily transformed into a variety of functional groups known to participate in catalysis, such as amides, ureas, thioureas, and sulfonamides. These moieties are central to many bifunctional organocatalysts that activate substrates through hydrogen bonding. eurekalert.org Furthermore, derivatization into N-heterocyclic carbene (NHC) precursors, such as triazolium salts, could open pathways to novel catalytic activities, a strategy that has proven successful for other aminoindanol (B8576300) scaffolds. researchgate.netucj.org.ua The phenolic hydroxyl group at the C4 position can act as a Brønsted acid, a hydrogen-bond donor, or a coordination site for a metal center, allowing for the design of multifunctional catalysts where both the amine and hydroxyl derivatives act in concert.

By analogy with the extensively studied cis-1-amino-2-indanol, derivatives of this compound could be explored as ligands in a multitude of metal-catalyzed reactions. mdpi.comrsc.org The rigid indane backbone is known to create a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol. Research efforts could be directed toward developing new catalysts for reactions that are currently challenging, such as the functionalization of C-H bonds or complex cycloadditions. ucj.org.ua The systematic modification of both the amine and hydroxyl groups would allow for the fine-tuning of the catalyst's steric and electronic properties, enabling the optimization of reactivity and selectivity for specific transformations.

Development of Sustainable and Scalable Synthetic Routes for this compound

For any chiral building block to be widely adopted, its synthesis must be efficient, cost-effective, and environmentally benign. A key future research direction is the development of sustainable and scalable manufacturing processes for this compound. Current methods for producing chiral aminoindanes often rely on classical resolution or multi-step syntheses that may use hazardous reagents or require laborious purifications. researchgate.net

Future synthetic strategies should prioritize green chemistry principles. Chemoenzymatic methods represent a particularly promising avenue. The use of enzymes like transaminases or lipases can offer high enantioselectivity under mild, aqueous conditions, significantly reducing the environmental impact. researchgate.net For instance, a transaminase could be used for the asymmetric amination of a corresponding ketone precursor (4-hydroxy-1-indanone), while a lipase (B570770) could perform a kinetic resolution of a racemic mixture. Such enzymatic steps can often be integrated into continuous flow systems, which enhance scalability, safety, and efficiency compared to traditional batch processing. google.com

Another important goal is to design synthetic routes that are "atom-efficient" and minimize waste. This could involve developing catalytic C-H activation/amination sequences that build the aminoindane core from simpler starting materials without the need for pre-functionalization. nih.gov Furthermore, exploring pathways that begin with renewable feedstocks, such as substituted phenylalanines, could provide a more sustainable origin for the carbon skeleton. google.com Process optimization to eliminate chromatographic purification steps and to allow for solvent recycling will be crucial for achieving a truly scalable and green synthesis suitable for industrial application.

Novel Applications of this compound in Material Science and Supramolecular Chemistry

The unique structural attributes of this compound make it an attractive candidate for the design of advanced functional materials. The combination of a rigid chiral scaffold with multiple hydrogen-bonding sites (amine and phenol) and an aromatic ring capable of π–π stacking provides the necessary components for directed self-assembly.

In supramolecular chemistry, future research could investigate the ability of this compound and its derivatives to form ordered higher-order structures such as gels, liquid crystals, or nanotubes. The directionality of the hydrogen bonds and the specific stereochemistry could guide the assembly into chiral superstructures with unique properties. These materials could find applications in chiral sensing or separation, where the pre-organized cavities within the supramolecular assembly could selectively bind one enantiomer of a guest molecule over another.

In material science, this compound could serve as a key chiral monomer or building block for the synthesis of novel polymers or metal-organic frameworks (MOFs). The amine and hydroxyl groups are ideal for polymerization reactions or for coordinating to metal ions to build extended, porous networks. Incorporating the inherent chirality of this compound into the backbone of these materials would create chiral environments that could be used for enantioselective catalysis, separations, or as advanced optical materials. The development of functionalized nanoparticles and surfaces using this chiral building block could also lead to new technologies in areas like nanotechnology and biomedicine.

Integration of this compound into Automated Synthesis Platforms

The discovery of new catalysts and materials is increasingly being accelerated by automation and artificial intelligence (AI). rsc.org A significant future research direction would be the integration of this compound into automated synthesis and high-throughput experimentation (HTE) workflows. acs.org This approach allows for the rapid generation and screening of large libraries of compounds, dramatically speeding up the discovery process. chiralpedia.com

Researchers could develop a synthetic "blueprint" for this compound, allowing a synthesis robot to create a diverse library of derivatives by systematically reacting the amine and hydroxyl functionalities with a wide range of reagents. rsc.org For example, an automated platform could synthesize hundreds of unique catalyst candidates in parallel by combining the aminoindanol core with different isocyanates (to form ureas), sulfonyl chlorides (to form sulfonamides), or aldehydes (to form Schiff bases for metal complexes).

Once synthesized, these libraries could be screened for activity using HTE techniques. For catalysis, this might involve fluorescence-based assays or advanced multi-substrate NMR methods that can rapidly determine the yield and enantiomeric excess for hundreds of reactions simultaneously. researchgate.neteurekalert.org The data generated from these screens can then be used to train machine learning (ML) algorithms. chiralpedia.com These AI models can identify complex structure-activity relationships and predict which new derivatives are most likely to succeed, guiding the next round of synthesis in a closed-loop, autonomous discovery cycle. chiralpedia.comrsc.org Applying this data-driven approach to this compound could rapidly unlock its potential and lead to the discovery of novel catalysts and materials with exceptional performance.

Mentioned Compounds

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for (S)-1-Amino-indan-4-OL?

Methodological Answer:

- Hypothesis-Driven Design : Start with a hypothesis about reaction efficiency (e.g., stereochemical control via chiral catalysts).

- Variable Control : Optimize temperature, solvent polarity, and catalyst loading while maintaining inert conditions to avoid racemization .

- Trial Experiments : Conduct small-scale reactions to identify optimal molar ratios (e.g., amine/ketone precursors) and monitor enantiomeric excess (e.g., via chiral HPLC) .

- Data Validation : Use NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity (>95%) .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin corrosion, flammability) and use PPE (gloves, goggles) during handling .

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hygroscopic degradation .

- Spill Management : Use absorbent materials (e.g., vermiculite) for liquid spills and avoid aqueous rinses to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : Pair HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can conflicting data on the enantiomeric purity of this compound be resolved?

Methodological Answer:

- Root-Cause Analysis : Investigate methodological discrepancies (e.g., chiral column selection in HPLC, calibration standards) .

- Statistical Validation : Apply ANOVA to compare inter-laboratory data or use t-tests for batch-to-batch variability .

- Independent Replication : Collaborate with external labs to validate results under identical conditions (e.g., solvent, temperature) .

Q. What strategies improve the yield of this compound in asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral auxiliaries (e.g., BINAP ligands) or enzymes (e.g., transaminases) for stereoselective amination .

- Reaction Engineering : Optimize microwave-assisted synthesis for reduced reaction time or use flow chemistry for scalable production .

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., diastereomers) and adjust stoichiometry accordingly .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from preclinical studies and assess confounding variables (e.g., cell line specificity, assay protocols) .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) and report error bars with standard deviations .

- Mechanistic Studies : Use molecular docking or SPR to validate target binding affinity and rule off-target effects .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- QSAR Modeling : Train models on logP, pKa, and solubility using datasets from PubChem or ChEMBL .

- DFT Calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in synthetic pathways .

- Validation : Cross-check predictions with experimental data (e.g., experimental vs. calculated logD) .

Data Management & Compliance

Q. How can researchers adhere to FAIR principles when publishing data on this compound?

Methodological Answer:

- Metadata Standards : Use platforms like Chemotion ELN to tag data with unique identifiers (e.g., CAS RN) and experimental parameters .

- Open Repositories : Deposit raw NMR spectra and chromatograms in RADAR4Chem or nmrXiv for public access .

- Ethical Compliance : Anonymize sensitive data (e.g., proprietary synthesis routes) while sharing structural/analytical data .

Tables for Reference

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC | ≥98% ee | |

| Melting Point | DSC | 106–109°C | |

| Solubility (Water) | Shake Flask | 15 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.